Biotin-PEG3-Azide
Overview
Description
Biotin-PEG3-azide is a compound that combines biotin, a vitamin known for its role in cellular processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-azide typically involves the conjugation of biotin with a PEG linker that terminates in an azide group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEG Linker Attachment: The activated biotin is then reacted with a PEG linker that has a terminal amine group, forming a biotin-PEG intermediate.
Azide Introduction: Finally, the PEG intermediate is reacted with sodium azide to introduce the azide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
PEG Linker Conjugation: The activated biotin is conjugated with PEG linkers in large reactors.
Azide Functionalization: The PEG-biotin intermediates are then reacted with sodium azide in controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction involves the azide group reacting with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can be performed in aqueous conditions.
Major Products:
CuAAC: Produces a stable triazole linkage, resulting in biotinylated products.
SPAAC: Also produces a stable triazole linkage, suitable for bioconjugation applications.
Scientific Research Applications
Biotin-PEG3-azide has a wide range of applications in scientific research, including:
Mechanism of Action
Biotin-PEG3-azide exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization and detection of biotinylated molecules.
Click Chemistry Reactions: The azide group participates in CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules.
Bioorthogonal Reactions: These reactions are compatible with biological systems and do not interfere with native biochemical processes.
Comparison with Similar Compounds
Biotin-PEG4-alkyne: Contains an alkyne group instead of an azide group, used for similar bioconjugation applications.
Biotin-dPEG®23-azide: Features a longer PEG linker, providing greater flexibility and solubility.
Biotin-PEG4-DBCO: Contains a DBCO group, allowing for SPAAC reactions without the need for copper catalysts.
Uniqueness of Biotin-PEG3-azide:
Versatility: Can participate in both CuAAC and SPAAC reactions, offering flexibility in experimental design.
Biocompatibility: The PEG linker enhances solubility and reduces non-specific interactions, making it suitable for biological applications.
Efficiency: Forms stable triazole linkages, ensuring reliable and reproducible results in bioconjugation experiments.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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